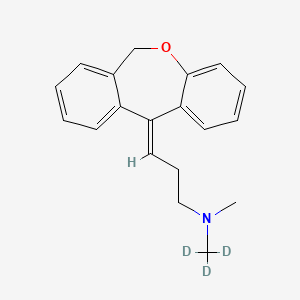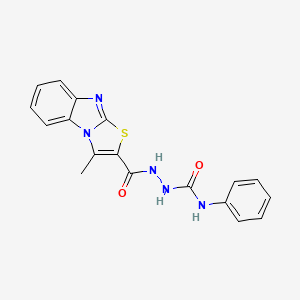
5-Carboxybupranololl-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxybupranololl-d9 is a deuterated derivative of 5-Carboxybupranolol, a compound that is often used in scientific research for its unique properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly alter the pharmacokinetics and metabolic stability of the compound, making it valuable for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxybupranololl-d9 typically involves the introduction of deuterium atoms into the parent compound, 5-Carboxybupranolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Carboxybupranololl-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-Carboxybupranololl-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its unique isotopic signature.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 5-Carboxybupranololl-d9 involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged effects. The pathways involved often include enzymatic reactions where the deuterium atoms slow down the rate of metabolism, providing more extended activity.
Comparison with Similar Compounds
Similar Compounds
5-Carboxybupranolol: The non-deuterated parent compound.
Bupranolol: A related compound with similar pharmacological properties.
Deuterated Bupranolol: Another deuterated derivative with different isotopic labeling.
Uniqueness
5-Carboxybupranololl-d9 is unique due to its deuterium content, which provides enhanced metabolic stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where prolonged activity and stability are desired.
Properties
Molecular Formula |
C14H20ClNO4 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
4-chloro-3-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19)/i1D3,2D3,3D3 |
InChI Key |
QNYWJTMYNAJZTQ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


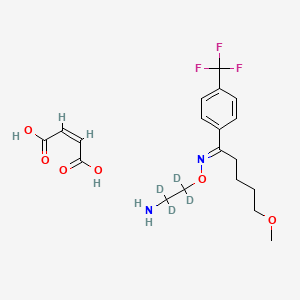
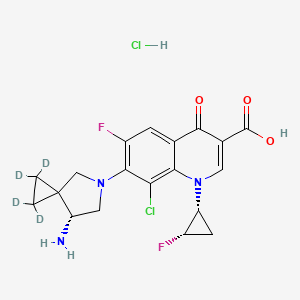
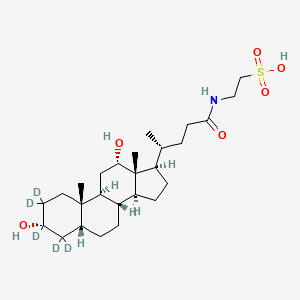
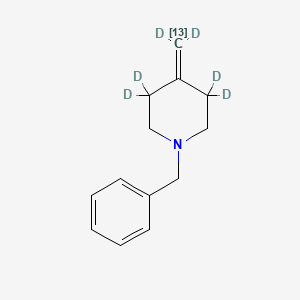
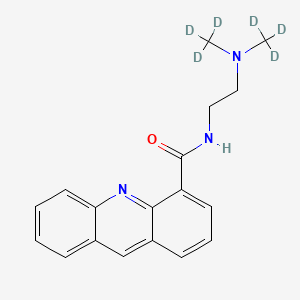
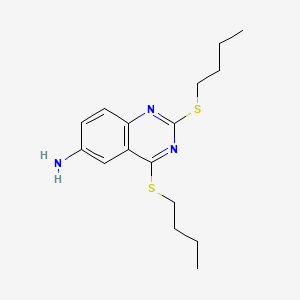
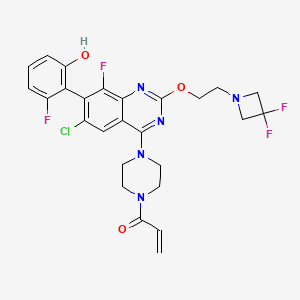

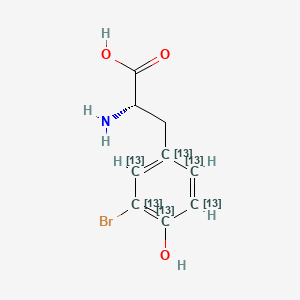
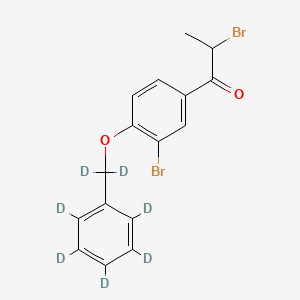
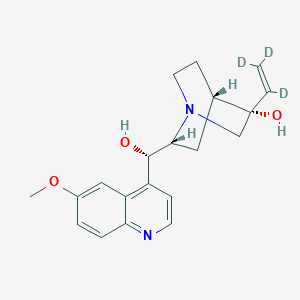
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
